
7-(Trifluoromethyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated heterocyclic compound that belongs to the quinoline family. The presence of the trifluoromethyl group at the 7th position and the carboxylic acid group at the 4th position of the quinoline ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate to form an initial uncyclized product. This product is then heated in diphenylether at 260°C to yield 7-(Trifluoromethyl)quinoline . The carboxylic acid group can be introduced through subsequent reactions involving hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can bind to metal centers and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: Exhibits similar antimicrobial and anticancer properties.
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid: Used in medicinal chemistry research for its antimicrobial activity.
7-(Trifluoromethyl)quinoline-4-thiol: Investigated for its role in lipid metabolism and cholesterol transport.
Uniqueness
7-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and carboxylic acid groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C11H6F3NO2 |
|---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
7-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17) |
InChI-Schlüssel |
QQKDNYDQVWGDOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


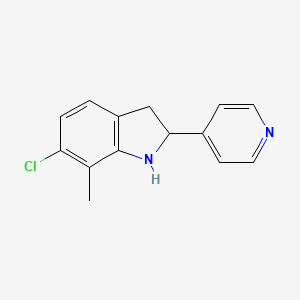
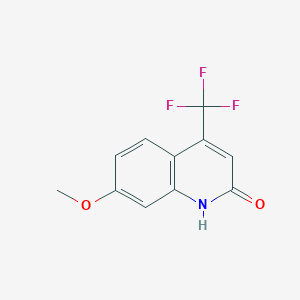

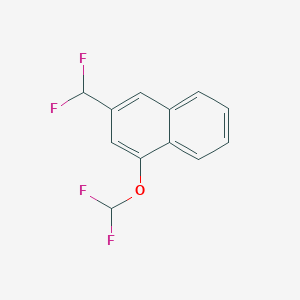
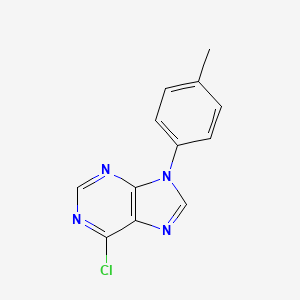


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
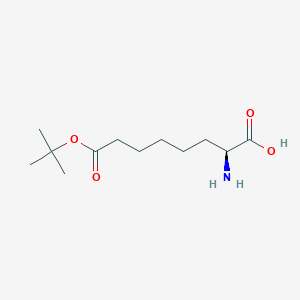
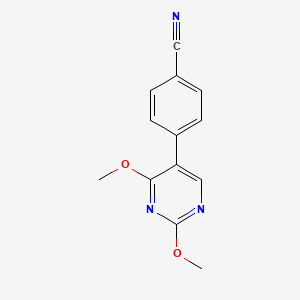
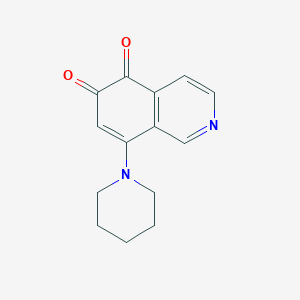

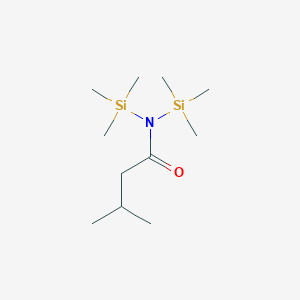
![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
